An In-depth Technical Guide to 4-Chloro-4-oxobutanoic Acid: A Cornerstone in Modern Synthesis
An In-depth Technical Guide to 4-Chloro-4-oxobutanoic Acid: A Cornerstone in Modern Synthesis
Abstract
4-Chloro-4-oxobutanoic acid (CAS 4938-01-6), also known as succinyl chloride monoacid, is a highly versatile bifunctional reagent that has carved a significant niche in organic synthesis.[1] Possessing both a reactive acyl chloride and a carboxylic acid moiety within a compact four-carbon framework, this molecule offers a strategic entry point for the construction of a diverse array of complex molecular architectures. Its utility spans the synthesis of pharmaceuticals, agrochemicals, and various heterocyclic systems.[1] This technical guide provides an in-depth exploration of the core properties, synthesis, and key applications of 4-chloro-4-oxobutanoic acid, with a focus on the practical insights and causal reasoning essential for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
The unique reactivity of 4-chloro-4-oxobutanoic acid stems directly from its structure, which features two distinct and chemoselectively addressable functional groups. The acyl chloride provides a potent electrophilic site for acylation reactions, while the carboxylic acid offers a nucleophilic handle for esterification, amidation, or further derivatization.
Table 1: Core Properties of 4-Chloro-4-oxobutanoic Acid
| Property | Value | Source(s) |
| CAS Number | 4938-01-6 | [1] |
| Molecular Formula | C₄H₅ClO₃ | [1] |
| Molecular Weight | 136.53 g/mol | [1] |
| IUPAC Name | 4-chloro-4-oxobutanoic acid | [1] |
| Synonyms | Succinyl chloride monoacid, 3-(Chloroformyl)propanoic acid | |
| Appearance | Colorless to light yellow liquid (predicted) | [2] |
| Solubility | Soluble in water and organic solvents; reacts with water. | [2] |
Note: Experimental physical constants such as melting and boiling points for this specific isomer are not widely reported, likely due to its reactive nature. Data for related compounds, such as its methyl ester (methyl 4-chloro-4-oxobutanoate, CAS 1490-25-1), show a boiling point of 58-65 °C at 3 mm Hg.[3][4] This suggests that the parent acid would likely decompose upon heating at atmospheric pressure.
Spectroscopic and Analytical Characterization
Unambiguous characterization is paramount for ensuring the quality and reactivity of 4-chloro-4-oxobutanoic acid in synthetic workflows. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the foundational blueprint of the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the two non-equivalent methylene groups. These would likely appear as triplets due to coupling with the adjacent methylene protons. Based on data from similar structures, the methylene protons adjacent to the acyl chloride would be expected in the range of δ 3.2–3.5 ppm, while the methylene protons adjacent to the carboxylic acid would appear slightly downfield.[1]
-
¹³C NMR: The carbon NMR spectrum would provide clear signals for the four unique carbon atoms. The carbonyl carbon of the acyl chloride would appear significantly downfield, typically above 170 ppm. The carboxylic acid carbonyl would also be in a similar region but distinguishable.[1] The carbon atom attached to the chlorine would be expected around δ 45 ppm.[1]
Table 2: Predicted Spectroscopic Data for 4-Chloro-4-oxobutanoic Acid
| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Rationale & Expert Insights |
| ¹H NMR | -CH₂-C(=O)Cl | ~3.2-3.5 ppm (triplet) | The electron-withdrawing effect of the acyl chloride deshields the adjacent protons. |
| -CH₂-C(=O)OH | Slightly downfield of the other CH₂ | The carboxylic acid group also has a deshielding effect. | |
| ¹³C NMR | -C (=O)Cl | >170 ppm | Carbonyl carbons are highly deshielded. |
| -C (=O)OH | ~170 ppm | Similar to the acyl chloride carbonyl but in a distinct chemical environment. | |
| -C H₂-C(=O)Cl | ~45 ppm | The direct attachment to the electronegative chlorine atom causes a significant downfield shift. | |
| IR | Carboxylic Acid O-H | 2500-3300 cm⁻¹ (broad) | Characteristic broad stretch due to hydrogen bonding. |
| Acyl Chloride C=O | >1750 cm⁻¹ (strong) | The electron-withdrawing chlorine atom increases the bond order and stretching frequency of the carbonyl. | |
| Carboxylic Acid C=O | 1700-1725 cm⁻¹ (strong) | Typical stretching frequency for a carboxylic acid carbonyl. | |
| C-Cl Stretch | ~700 cm⁻¹ | Appears in the fingerprint region. | |
| Mass Spec (ESI) | [M+H]⁺ | ~137 m/z | The expected protonated molecular ion, showing the characteristic isotopic pattern for chlorine. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective tool for confirming the presence of the key functional groups. The spectrum would be dominated by two strong carbonyl (C=O) stretching absorptions. The acyl chloride carbonyl stretch is characteristically found at a higher frequency (typically >1750 cm⁻¹) compared to the carboxylic acid carbonyl (around 1700-1725 cm⁻¹). A very broad O-H stretch from approximately 2500 to 3300 cm⁻¹ would also confirm the presence of the carboxylic acid.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For 4-chloro-4-oxobutanoic acid, the expected molecular weight is approximately 136.53 g/mol .[1] High-resolution mass spectrometry (HRMS) would show the characteristic isotopic pattern of a chlorine-containing compound (approximately a 3:1 ratio for the M and M+2 peaks).
Synthesis and Handling
Primary Synthetic Route: From Succinic Anhydride
The most prevalent and efficient method for preparing 4-chloro-4-oxobutanoic acid involves the reaction of succinic anhydride with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[1] This method is favored for its use of readily available and inexpensive starting materials. The reaction proceeds through the formation of the highly reactive succinyl chloride (the diacyl chloride), which can then be selectively hydrolyzed to the desired mono-acid chloride.
Caption: Synthesis of 4-Chloro-4-oxobutanoic acid from Succinic Anhydride.
Experimental Protocol: Synthesis of 4-Chloro-4-oxobutanoic acid
This protocol describes the conversion of the carboxylic acid to an acyl chloride. A similar procedure starting from succinic anhydride would first involve reaction with an alcohol to form the monoester, followed by reaction with thionyl chloride.
Materials:
-
Monoethyl succinate (or succinic acid)
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Round-bottom flask
-
Reflux condenser with a gas trap (to neutralize HCl gas)
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a fume hood, dissolve monoethyl succinate (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap.[3]
-
Reagent Addition: Cool the solution in an ice bath. Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the stirred solution. This reaction is exothermic and produces HCl gas.[3]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Gently reflux the mixture for 1-2 hours to ensure complete conversion.[3]
-
Work-up: After cooling, carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude product is typically used immediately in the next step without further purification.[3]
Causality and Self-Validation: The use of an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acyl chloride. The reaction is performed under anhydrous conditions to prevent the premature hydrolysis of the acyl chloride product. The evolution of HCl gas serves as a visual indicator of the reaction's progress. The final product's purity can be assessed by IR spectroscopy, looking for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber.
Safety and Handling
4-Chloro-4-oxobutanoic acid is a corrosive substance and should be handled with appropriate safety precautions.[2] Due to the acyl chloride functional group, it is moisture-sensitive and will react with water, including atmospheric moisture, to produce hydrochloric acid.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[2]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhaling any vapors or fumes. Avoid contact with skin and eyes.[2]
-
Storage: Store in a cool, dry place away from moisture and incompatible materials such as bases, alcohols, and oxidizing agents.[2][4] Keep the container tightly sealed.
-
First Aid:
-
In case of skin contact: Immediately flush the skin with plenty of water.
-
In case of eye contact: Rinse immediately with plenty of water and seek medical advice.[2]
-
If inhaled: Move to fresh air.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Key Applications in Organic Synthesis
The bifunctional nature of 4-chloro-4-oxobutanoic acid makes it a powerful tool in the hands of a synthetic chemist. The two functional groups can be reacted sequentially to build molecular complexity in a controlled manner.
Friedel-Crafts Acylation
A primary application of 4-chloro-4-oxobutanoic acid is in Friedel-Crafts acylation reactions to form aryl keto-acids.[1] The acyl chloride moiety serves as a potent electrophile, reacting with electron-rich aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: General workflow for Friedel-Crafts Acylation.
This reaction is instrumental in synthesizing precursors for various pharmaceuticals and other biologically active molecules. For example, the Friedel-Crafts acylation of toluene with succinic anhydride (a precursor to the title compound) is a known method to produce 4-(4-methylphenyl)-4-oxobutanoic acid.[5]
Experimental Protocol: Friedel-Crafts Acylation of Benzene
This protocol is adapted from the synthesis of 4-oxobutanoic acid and illustrates the general procedure.
Materials:
-
Benzene (anhydrous)
-
4-Chloro-4-oxobutanoic acid (or succinic anhydride)
-
Aluminum chloride (anhydrous, powdered)
-
Concentrated Hydrochloric Acid
-
Ice
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser (fitted with a calcium chloride drying tube), a dropping funnel, and a mechanical stirrer.[6]
-
Reagent Charging: The flask is charged with anhydrous benzene and succinic anhydride (as a precursor).[6]
-
Catalyst Addition: With vigorous stirring, powdered anhydrous aluminum chloride is added in one portion. An exothermic reaction with the evolution of hydrogen chloride gas will occur.[6]
-
Reaction: The mixture is heated under reflux for 30 minutes to ensure completion.[6]
-
Work-up: The reaction mixture is cooled and then hydrolyzed by the slow addition of ice and concentrated hydrochloric acid. The resulting product can then be isolated and purified.[6]
Synthesis of Pharmaceutical Intermediates
The succinate motif is a common structural feature in many drug molecules, and 4-chloro-4-oxobutanoic acid provides an efficient route for its introduction.[1] It serves as a precursor to its ester derivatives, such as ethyl 4-chloro-4-oxobutanoate, which are valuable intermediates in the production of pharmaceuticals and agrochemicals.[1] For instance, derivatives of 4-oxobutanoic acid are used in the synthesis of pyridazinone derivatives, which are known for their diverse biological activities.[7] Additionally, this class of compounds is instrumental in preparing potential enzyme inhibitors, such as kynurenine 3-hydroxylase inhibitors, which are relevant in neuroscience research.[1]
Conclusion
4-Chloro-4-oxobutanoic acid stands as a testament to the power of bifunctional reagents in streamlining complex organic syntheses. Its dual reactivity, coupled with its straightforward preparation from inexpensive starting materials, ensures its continued importance in both academic research and industrial applications. A thorough understanding of its properties, handling requirements, and reaction profiles, as detailed in this guide, is essential for any scientist looking to leverage its synthetic potential in the development of novel molecules and materials.
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